An In-depth Technical Guide to Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate, bearing the CAS Number 1565067-54-0 , is a halogenated aromatic α-ketoester of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a dichlorinated phenyl ring coupled with a reactive keto-ester moiety, position it as a valuable building block for the synthesis of complex heterocyclic systems and novel pharmaceutical candidates. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and, most importantly, its applications as a key intermediate in the development of new therapeutic agents.
Chemical Identity and Properties
Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate is a molecule whose utility is intrinsically linked to its chemical structure. A thorough understanding of its properties is paramount for its effective application in a research and development setting.
| Property | Value | Source |
| CAS Number | 1565067-54-0 | [1] |
| Molecular Formula | C₉H₆Cl₂O₃ | [2] |
| Molecular Weight | 233.05 g/mol | [2] |
| IUPAC Name | methyl 2-(2,5-dichlorophenyl)-2-oxoacetate | |
| Synonyms | Methyl (2,5-dichlorophenyl)glyoxylate | |
| Physical State | Solid | [3] |
Synthesis of Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate: A Mechanistic Perspective
The most direct and industrially scalable method for the synthesis of methyl 2-(2,5-dichlorophenyl)-2-oxoacetate is the Friedel-Crafts acylation of 1,4-dichlorobenzene.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring.[6]
Reaction Scheme:
Figure 1: General scheme for the Friedel-Crafts acylation synthesis.
Mechanistic Insights
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
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Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from methyl oxalyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.[6][7]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,4-dichlorobenzene ring attacks the acylium ion. Despite the deactivating effect of the two chlorine atoms, the reaction proceeds, leading to the formation of a sigma complex (arenium ion).[8]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, methyl 2-(2,5-dichlorophenyl)-2-oxoacetate.[7]
Figure 2: Step-wise mechanism of the Friedel-Crafts acylation.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established methodologies for Friedel-Crafts acylation reactions.[4][7]
Materials:
-
1,4-Dichlorobenzene
-
Methyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion: The mixture is cooled in an ice bath. Methyl oxalyl chloride, dissolved in anhydrous dichloromethane, is added dropwise via the dropping funnel. The reaction is allowed to stir at 0°C for approximately one hour.
-
Electrophilic Substitution: A solution of 1,4-dichlorobenzene in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Spectral Characterization: The Fingerprint of a Molecule
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will exhibit a more complex splitting pattern due to the dichlorosubstitution, with chemical shifts in the downfield region (7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon (around 50-55 ppm), the aromatic carbons (120-140 ppm), the ester carbonyl carbon (160-170 ppm), and the ketone carbonyl carbon (180-190 ppm).[10]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch is typically observed around 1730-1750 cm⁻¹, while the ketone C=O stretch will appear at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The spectrum will also show C-H stretching vibrations of the aromatic ring and the methyl group, as well as C-Cl stretching bands in the fingerprint region.[9]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (233.05 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed, providing a definitive confirmation of the presence of two chlorine atoms in the molecule.
Applications in Drug Discovery and Development: A Versatile Building Block
Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[11] Its bifunctional nature, with two electrophilic centers, allows for a wide range of chemical transformations.
Synthesis of Heterocyclic Compounds
The α-ketoester moiety is a key precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in many approved drugs. For example, it can undergo condensation reactions with binucleophiles to form pyridazinones, pyrazoles, and other important heterocyclic cores.
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